2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine is a heterocyclic aromatic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The compound’s unique structure, which includes a cyclopropyl group and a methyl group, contributes to its distinct chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often include the use of an acidic or basic catalyst to facilitate the formation of the benzimidazole ring. Industrial production methods may involve the use of high-throughput synthesis techniques to produce the compound in large quantities.
Analyse Chemischer Reaktionen
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted benzimidazole compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and interfere with the replication of microorganisms . Its molecular targets may include DNA, RNA, and proteins, leading to the inhibition of cell growth and proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropyl-1-methyl-1H-benzimidazol-6-amine can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
1-Methyl-1H-benzimidazol-2-amine: Exhibits similar pharmacological properties but lacks the cyclopropyl group, which may affect its biological activity.
2-Substituted benzimidazoles: These compounds have various substituents at the 2-position, influencing their chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.
Eigenschaften
CAS-Nummer |
921040-14-4 |
---|---|
Molekularformel |
C11H13N3 |
Molekulargewicht |
187.24 g/mol |
IUPAC-Name |
2-cyclopropyl-3-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C11H13N3/c1-14-10-6-8(12)4-5-9(10)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3 |
InChI-Schlüssel |
UJUMECHTRULTNI-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC(=C2)N)N=C1C3CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.